molecular formula C15H15NO4 B12185326 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12185326
M. Wt: 273.28 g/mol
InChI Key: GUIUQOJTHGDZMF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group, two methyl groups, and a carboxylic acid group attached to a dihydropyridine ring

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-9-7-10(2)16(14(17)13(9)15(18)19)11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H,18,19)

InChI Key

GUIUQOJTHGDZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC(=CC=C2)OC)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde (such as 3-methoxybenzaldehyde) reacts with a malonic acid derivative under basic conditions to form the desired product . The reaction typically requires a catalyst, such as piperidine, and is carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific dihydropyridine core structure, which imparts distinct chemical and biological properties

Biological Activity

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C13H13N1O4C_{13}H_{13}N_{1}O_{4}, with a molecular weight of approximately 245.25 g/mol. The structure features a methoxy group attached to a phenyl ring and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds within the dihydropyridine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs of dihydropyridines showed potent cytotoxicity against human tumor cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). Specifically, one analog was reported to be 2.5 times more effective than doxorubicin against HT29 cells .

Table 1: Cytotoxic Activity of Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Comparison
Dihydropyridine AHT295.02.5x Doxorubicin
Dihydropyridine BMCF710.0Comparable to standard agents
Dihydropyridine CA54915.0Less effective than doxorubicin

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Several studies reported that derivatives of dihydropyridines demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, one study found that certain analogs exhibited activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Dihydropyridine Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Dihydropyridine AStaphylococcus aureus32 µg/mL
Dihydropyridine BEscherichia coli64 µg/mL
Dihydropyridine CCandida albicans16 µg/mL

The mechanisms underlying the biological activities of dihydropyridines like 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid are multifaceted. The cytotoxic effects are believed to stem from the induction of apoptosis in cancer cells via mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation.

For antimicrobial activity, these compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells .

Case Studies

In clinical settings, several case studies have highlighted the potential of dihydropyridine derivatives in treating resistant strains of bacteria and various cancers. For instance, a recent clinical trial investigated the efficacy of a specific dihydropyridine derivative in patients with advanced breast cancer who had previously shown resistance to standard chemotherapy regimens . The results indicated a significant reduction in tumor size in a subset of patients.

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